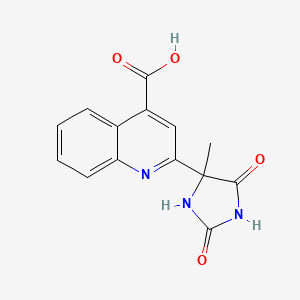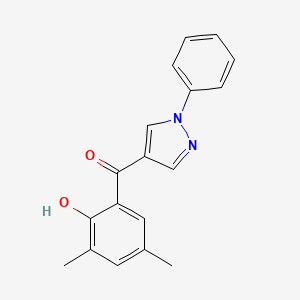![molecular formula C10H20N2O B12883092 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol CAS No. 61309-09-9](/img/structure/B12883092.png)
2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a pyrrole ring, an isobutyl group, and an ethanolamine moiety
Métodos De Preparación
The synthesis of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutyl-3,4-dihydro-2H-pyrrole with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Isopropyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol: Similar structure but with an isopropyl group instead of an isobutyl group.
2-((2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol: Similar structure but with a butyl group instead of an isobutyl group.
The uniqueness of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
61309-09-9 |
|---|---|
Fórmula molecular |
C10H20N2O |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-[[5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-9-3-4-10(12-9)11-5-6-13/h8-9,13H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
FXLZPQSEMZAULT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CCC(=NCCO)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


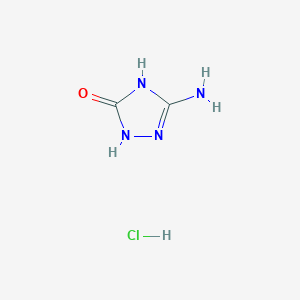
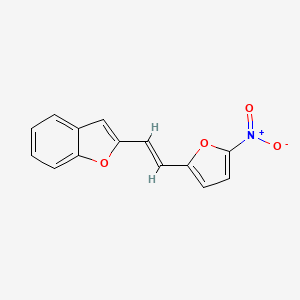


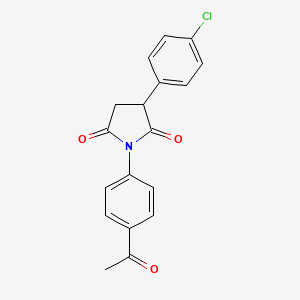

![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
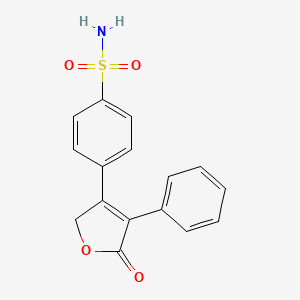
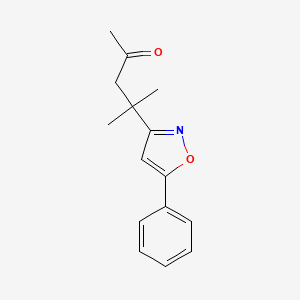
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)


